![molecular formula C19H17F3N4O3S2 B2368910 N-(4-sulfamoylbenzyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1396706-64-1](/img/structure/B2368910.png)

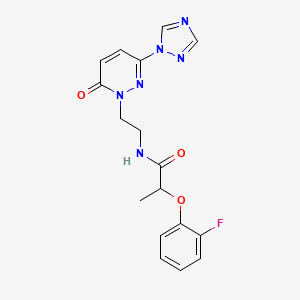

N-(4-sulfamoylbenzyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

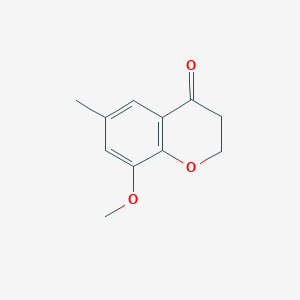

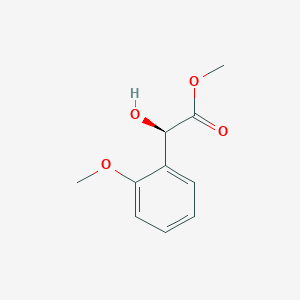

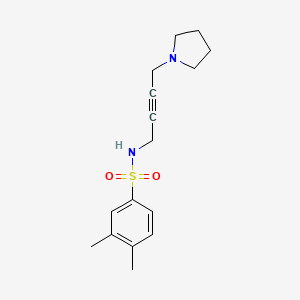

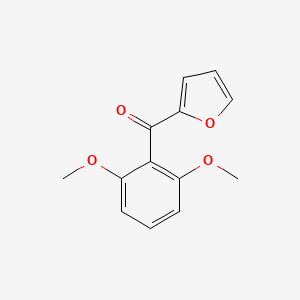

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[d]thiazol-2-yl and azetidine-3-carboxamide groups suggest that the compound could have a complex three-dimensional structure .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the sulfamoyl and carboxamide groups are likely to be reactive and could undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Synthesis and Characterization

The synthesis of related sulfonamide compounds, which share structural similarities with N-(4-sulfamoylbenzyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide, often involves complex chemical processes. For instance, the total synthesis of thiopeptide antibiotics, which are known for their activity against MRSA and malaria, uses a biosynthesis-inspired hetero-Diels-Alder route. This approach involves the hetero-Diels-Alder reaction of serine-derived 1-ethoxy-2-azadienes with N-acetylenamines under microwave irradiation, leading to the formation of 2,3,6-trisubstituted pyridines. These thiazole building blocks are crucial for constructing the antibiotic's structure (Hughes et al., 2005).

Antimicrobial Activities

Sulfonamide Schiff bases, including those with structures related to N-(4-sulfamoylbenzyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide, have been synthesized and characterized for their potential antimicrobial properties. These compounds are designed to act as bidentate ligands, coordinating via phenolic oxygen and azomethine nitrogen. Their structural and bonding modes are established through spectral methods, and they have shown excellent cytotoxic activity against breast cancer cell lines, indicating their potential as chemotherapeutic agents (Govindaraj et al., 2021).

Anticancer Potential

The investigation of sulfonamide compounds for their anticancer activities is a significant area of research. For example, sulfamoyl azides, derived from secondary amines and a novel sulfonyl azide transfer agent, react with alkynes to form 1-sulfamoyl-1,2,3-triazoles. These compounds serve as progenitors of rhodium azavinyl carbenes, which have versatile reactivity and have shown potential in asymmetric addition to olefins. Such processes underline the importance of sulfonamide derivatives in developing new anticancer strategies (Culhane & Fokin, 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(4-sulfamoylphenyl)methyl]-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N4O3S2/c20-19(21,22)14-2-1-3-15-16(14)25-18(30-15)26-9-12(10-26)17(27)24-8-11-4-6-13(7-5-11)31(23,28)29/h1-7,12H,8-10H2,(H,24,27)(H2,23,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXSCWYFRXEBST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-sulfamoylbenzyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2368834.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazinyl]acetamide](/img/structure/B2368842.png)

![3-Chloro-N-[4-(2-oxoazetidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2368843.png)

![1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2368844.png)

![N-(1-cyanocyclopentyl)-2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}acetamide](/img/structure/B2368845.png)

![1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2368846.png)

![4-(tert-butyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide](/img/structure/B2368848.png)